molecular formula C13H16N2O4 B3077367 [2-(1H-indol-1-yl)ethyl]methylamine oxalate CAS No. 1047620-82-5

[2-(1H-indol-1-yl)ethyl]methylamine oxalate

Cat. No.: B3077367
CAS No.: 1047620-82-5
M. Wt: 264.28 g/mol
InChI Key: AGXBDUCMVQEBMI-UHFFFAOYSA-N
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Description

[2-(1H-indol-1-yl)ethyl]methylamine oxalate: is an organic compound with the molecular formula C13H16N2O4 . It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-1-yl)ethyl]methylamine oxalate typically involves the reaction of 2-(1H-indol-1-yl)ethylamine with methylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1H-indol-1-yl)ethyl]methylamine oxalate can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.

Scientific Research Applications

Chemistry: [2-(1H-indol-1-yl)ethyl]methylamine oxalate is used as a building block in the synthesis of various complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of indole derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It is also used in the study of drug-receptor interactions.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of [2-(1H-indol-1-yl)ethyl]methylamine oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness: [2-(1H-indol-1-yl)ethyl]methylamine oxalate is unique due to its specific structure and the presence of both indole and methylamine moieties. This combination allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-indol-1-yl-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.C2H2O4/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13;3-1(4)2(5)6/h2-6,8,12H,7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXBDUCMVQEBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047620-82-5
Record name 1H-Indole-1-ethanamine, N-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047620-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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